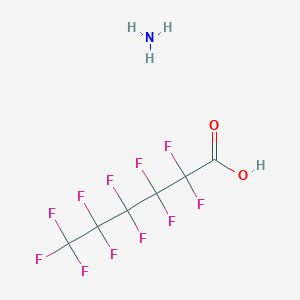

Ammonium undecafluorohexanoate

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Ammonium (B1175870) undecafluorohexanoate is classified as a short-chain PFAS. The broader PFAS group, comprising thousands of synthetic chemicals, is often dubbed "forever chemicals" due to their extreme persistence in the environment and living organisms. Much of the research on this compound is framed by its relationship to its longer-chain predecessors, particularly perfluorooctanoic acid (PFOA) and its ammonium salt. industrialchemicals.gov.au

As regulatory actions and voluntary phase-outs targeted long-chain PFAS like PFOA due to their documented persistence, bioaccumulation, and toxicity, industry shifted towards using short-chain alternatives like PFHxA and its salts. mathewsopenaccess.commathewsopenaccess.com Consequently, Ammonium undecafluorohexanoate has been studied as a replacement for ammonium perfluorooctanoate in various applications. This shift has driven a significant portion of the academic research, which seeks to understand if these shorter-chain compounds present a lower risk profile. In Europe, the growing body of research on its persistence and potential for widespread environmental transport contributed to PFHxA and its salts being identified as Substances of Very High Concern (SVHC). mathewsopenaccess.com

Historical Trajectory of Research on this compound

Initial research and development involving this compound were primarily rooted in its industrial utility as a surfactant and emulsifier. Its effectiveness in reducing surface tension made it valuable for manufacturing processes, including the production of fluoropolymers. nih.gov

Over time, the focus of academic inquiry has pivoted significantly from industrial application to environmental science and toxicology. This transition was spurred by the increasing detection of various PFAS, including PFHxA, in environmental compartments such as groundwater. service.gov.uk Key research milestones include studies identifying its environmental presence, assessing its fate and transport, and evaluating its ecotoxicological information. europa.eu The classification of PFHxA and its salts as an SVHC under the European Union's REACH regulation marked a critical turning point, formalizing the shift in scientific and regulatory perspective towards its environmental properties. europa.eumathewsopenaccess.com

Structure

3D Structure of Parent

Properties

CAS No. |

21615-47-4 |

|---|---|

Molecular Formula |

C6HF11O2.H3N C6H4F11NO2 |

Molecular Weight |

331.08 g/mol |

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |

InChI |

InChI=1S/C6HF11O2.H3N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);1H3 |

InChI Key |

OWCNWICUDXNCTI-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Other CAS No. |

21615-47-4 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthesis and Industrial Production Research of Ammonium Undecafluorohexanoate

Chemical Synthesis Pathways and Reaction Mechanisms

The primary method for synthesizing Ammonium (B1175870) Undecafluorohexanoate involves the direct neutralization of Undecafluorohexanoic acid with ammonia (B1221849). This acid-base reaction is a straightforward and efficient pathway to produce the ammonium salt.

Neutralization Reactions for Ammonium Undecafluorohexanoate Formation

The fundamental reaction mechanism involves the proton transfer from the carboxylic acid group of Undecafluorohexanoic acid to the lone pair of electrons on the nitrogen atom of ammonia. This results in the formation of the ammonium cation and the undecafluorohexanoate anion, which are ionically bonded.

The chemical equation for this reaction is:

C₅F₁₁COOH + NH₃ → C₅F₁₁COONH₄

Conventional methods for carrying out this neutralization have included reacting the perfluorocarboxylic acid with ammonium carbonate in an aqueous solution or bubbling ammonia gas through a solution of the acid in a solvent like carbon tetrachloride or an ether-based solvent. google.com

Optimization of Reaction Conditions for this compound Synthesis

Research into optimizing the synthesis of ammonium salts of perfluorocarboxylic acids has focused on solvent choice, temperature, and reaction time to maximize yield and purity. A notable process involves using a hydrocarbon as the solvent. google.com In this method, the perfluorocarboxylic acid is dissolved in a hydrocarbon solvent and heated. Ammonia gas is then introduced into the solution. The resulting ammonium salt, being less soluble in the hydrocarbon solvent, precipitates out and can be easily separated by filtration. google.com

An example of this process with a similar long-chain perfluorocarboxylic acid, perfluorooctanoic acid, demonstrated a high yield of 98%. google.com The reaction was carried out by heating the acid in 1,2,4-trimethylbenzene (B165218) to 120°C and bubbling ammonia gas through the solution for two hours. google.com This suggests that similar conditions would be effective for the synthesis of this compound. Optimization would involve adjusting the temperature to ensure the acid is molten or dissolved while facilitating a rapid reaction with ammonia, and selecting a hydrocarbon solvent that provides good solubility for the acid but poor solubility for the ammonium salt to ensure efficient precipitation and recovery.

Industrial-Scale Production Methodologies and Process Optimization for this compound

For industrial-scale production, the process described in the patent WO1995000469A1 offers a significant advantage over previous methods. google.com The use of an inexpensive hydrocarbon solvent makes the process more economically viable for large-scale manufacturing. The ability to carry out the reaction in a molten state is particularly suitable for producing long-chain perfluorocarboxylic acid ammonium salts. google.com

Process optimization at an industrial scale would focus on several key parameters:

Solvent Selection: Choosing a hydrocarbon solvent that is readily available, has a suitable boiling point for the reaction temperature, and allows for easy separation of the product.

Temperature Control: Maintaining an optimal temperature to ensure a high reaction rate without causing degradation of the product or solvent.

Ammonia Feed Rate: Controlling the flow of ammonia gas to ensure complete neutralization without excessive use of the reactant.

Product Recovery: Implementing efficient filtration and drying systems to collect the precipitated ammonium salt.

The process is advantageous as it allows for a smooth reaction and efficient separation of the product, making it suitable for industrial production. google.com

Investigation of this compound as a Precursor in Fluorotelomer Synthesis

This compound, as a salt of a perfluoroalkyl carboxylic acid (PFCA), can be a precursor in the synthesis of fluorotelomers. PFCAs and their derivatives are known to be involved in the production of fluorotelomer-based products. industrialchemicals.gov.au Fluorotelomers are synthesized through a process called telomerization, which involves the reaction of a "telogen" (like a perfluoroalkyl iodide) with a "taxogen" (like tetrafluoroethylene).

While direct use of this compound as a primary precursor in large-scale fluorotelomer production is not extensively documented in publicly available literature, the environmental degradation of fluorotelomer-based products is a known source of PFCAs like undecafluorohexanoic acid. wikipedia.org This indicates a chemical linkage and the potential for the reverse, where the PFCA salt could be used in synthetic pathways. The ammonium salt can be used to introduce the perfluorinated chain in various chemical reactions.

Diverse Industrial Applications of this compound

This compound finds applications in various industrial processes, primarily due to its surface-active properties. As a fluorosurfactant, it is more effective at reducing the surface tension of water compared to traditional hydrocarbon surfactants.

Research on its Role as a Surfactant and Emulsifier in Formulations

This compound is particularly useful as an emulsifier in the emulsion polymerization of fluorinated monomers. google.com In this process, it helps to stabilize the dispersion of the monomer droplets in the aqueous phase, allowing for the formation of fluoropolymers. The resulting polymers are used in a wide range of applications, including non-stick coatings, surface treatments, and paints. industrialchemicals.gov.au

Table 1: Surfactant Properties of Ammonium Perfluoroalkanoates

| Property | Value (for APFO) | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) in Deionized Water | ~12,700 mg/L | rawdatalibrary.net |

| Critical Micelle Concentration (CMC) in 100 mM NH₄Cl | ~4,900 mg/L | rawdatalibrary.net |

This data is for Ammonium Perfluorooctanoate (APFO), a C8 analogue, and is presented as a proxy for the properties of this compound (a C6 analogue).

The data indicates that these types of fluorosurfactants have a high CMC and solubility in water, making them effective in aqueous-based formulations.

Applications in Specialized Industrial Products (e.g., coatings, inks, electronics)

This compound's utility in specialized industrial products stems from its characteristics as a fluorinated surfactant. These surfactants are known for their ability to significantly reduce surface tension, even at low concentrations, and their high thermal and chemical stability. guidechem.comnih.gov

Coatings

In the coatings industry, this compound functions as a high-performance surfactant. guidechem.com Its primary roles include acting as a wetting and leveling agent. ictchemicals.comspecialchem.com By reducing the surface tension of a coating formulation, it ensures that the coating can effectively wet and spread evenly over a substrate, preventing defects such as cratering and crawling. chempoint.com This is particularly crucial when applying coatings to low-energy surfaces like plastics. chempoint.com

Fluorosurfactants like this compound are noted for their ability to lower surface tension to levels below 20 mN/m, a feat not achievable with conventional silicone additives. schwegmannnet.de This superior surface tension reduction allows for better adhesion and a smoother, more uniform film formation. schwegmannnet.de Furthermore, its high thermal and chemical stability makes it suitable for use in harsh environments where coatings are subjected to extreme conditions. guidechem.com It also acts as a dispersing agent, improving the stability and homogeneity of coating formulations. guidechem.com

Table 1: Properties and Functions of this compound in Coatings

| Property | Function | Benefit in Coatings |

| Excellent Surface Tension Reduction | Wetting Agent, Leveling Agent | Prevents surface defects, ensures uniform application, improves adhesion. guidechem.comschwegmannnet.de |

| High Thermal Stability | Additive for High-Performance Coatings | Maintains coating integrity under high-temperature conditions. guidechem.com |

| High Chemical Stability | Additive for Protective Coatings | Resists degradation when exposed to chemicals. guidechem.com |

| Dispersing Agent | Formulation Stabilizer | Improves the homogeneity and stability of the coating mixture. guidechem.com |

| Corrosion Inhibitor | Protective Additive | Helps protect metal surfaces from corrosion. guidechem.com |

Inks

In the formulation of printing inks, particularly for applications on non-porous substrates, controlling surface tension is critical for achieving high-quality prints. Fluorosurfactants are employed in ink compositions to enhance wetting and leveling, ensuring sharp and well-defined images. chempoint.comgoogle.comgoogle.com

This compound, with its potent surface tension-reducing capabilities, can be a valuable additive in ink formulations. It helps the ink to spread uniformly across the substrate, preventing issues like mottling and streaking. rk-chem.com The use of fluorosurfactants in inkjet inks, for example, is known to improve print quality by ensuring proper wetting of the media. google.com The addition of such surfactants can be particularly beneficial when printing on low-surface-energy materials like plastic films. chempoint.com

Table 2: Potential Benefits of this compound in Printing Inks

| Benefit | Mechanism | Impact on Print Quality |

| Improved Substrate Wetting | Reduction of ink surface tension. | Prevents beading of ink on non-porous surfaces, ensuring uniform coverage. chempoint.com |

| Enhanced Leveling | Promotes smooth and even ink film formation. | Reduces print defects such as streaks and uneven color density. rk-chem.com |

| Better Adhesion | Improved contact between the ink and the substrate. | Leads to more durable and robust prints. schwegmannnet.de |

Electronics

The electronics industry relies heavily on fluorinated compounds for various critical manufacturing processes due to their unique properties. minskon.comsemi.orgsemiconductors.org While specific applications of this compound are not extensively documented, the functions of per- and polyfluoroalkyl substances (PFAS) in this sector provide a strong indication of its potential roles.

Fluorinated compounds are essential in semiconductor manufacturing, particularly in the photolithography process. semi.orgz2data.com They are used in photoresist formulations and anti-reflective coatings to ensure the precision required for creating intricate circuit patterns. aquagga.com The low surface tension and chemical inertness of these substances are critical for preventing defects. semi.org

Furthermore, fluoropolymers and other fluorinated materials are used extensively in the infrastructure of semiconductor fabrication plants. minskon.comtoxicdocs.org Their resistance to corrosive chemicals and high temperatures makes them ideal for components such as tubing, gaskets, and containers used in the handling of ultra-pure chemicals. minskon.comagcchem.com Fluorinated liquids are also used as heat transfer fluids to control temperatures during various manufacturing stages. chemsec.org Given its properties as a stable fluorinated surfactant, this compound could potentially be used in cleaning and etching solutions, or as a component in specialized coatings for electronic components to provide moisture and chemical resistance. agcchem.comchemsec.org

Table 3: Potential Roles of Fluorinated Surfactants like this compound in Electronics Manufacturing

| Application Area | Function | Rationale |

| Photolithography | Component in photoresists or anti-reflective coatings. | Low surface tension for uniform film application and defect prevention. semi.orgz2data.com |

| Wafer Cleaning and Etching | Additive in cleaning and etching solutions. | Enhanced wetting of wafer surfaces for uniform chemical action. |

| Component Coatings | Protective coating for electronic components. | Provides moisture and chemical resistance due to hydrophobic and oleophobic nature. chempoint.com |

| Manufacturing Equipment | Lubricant or sealant component. | High thermal and chemical stability for use in demanding processes. minskon.comchemsec.org |

Environmental Fate and Transport Dynamics of Ammonium Undecafluorohexanoate

Environmental Distribution and Mobility Studies of Ammonium (B1175870) Undecafluorohexanoate

The environmental distribution and mobility of ammonium undecafluorohexanoate are primarily governed by the properties of the undecafluorohexanoate (PFHxA) anion. As a short-chain PFAS, PFHxA is characterized by high water solubility and low adsorption potential to soil and sediment, leading to high mobility in the environment. nih.govresearchgate.net

Transport in Aqueous Systems: Surface Water and Groundwater Contamination Pathways

Due to its high mobility, PFHxA is frequently detected in various aqueous systems. researchgate.net Its presence in groundwater and surface water is a significant concern for drinking water quality. nih.govacs.orgmdpi.com The transport of PFHxA in these systems is driven by advection and dispersion with the flow of water. nccoast.orgitrcweb.org Its low tendency to adsorb to sediments means it remains in the water column and can be transported over long distances. nih.gov

Contamination pathways to surface and groundwater include industrial discharges, wastewater treatment plant effluents, and runoff from contaminated sites. frontiersin.org Short-chain PFAS like PFHxA are not effectively removed by conventional wastewater treatment processes. frontiersin.org The table below presents a summary of reported PFHxA concentrations in various water sources.

| Water Source | Concentration Range (ng/L) | Location | Reference |

| Groundwater | 0.01 - 580 | Near a fluorochemical plant, China | researchgate.net |

| Groundwater | 2 - 46 | Near municipal landfills, Australia | researchgate.net |

| Groundwater | 0.56 - 13.34 (Total PFAS) | Hutuo River, China | nih.gov |

| Drinking Water | up to 1400 ppb | Various locations | researchgate.net |

| Surface Water | Generally low and infrequent detection | Various locations | researchgate.net |

Atmospheric Transport Mechanisms, including Volatile Precursors

While ionic PFAS like PFHxA have low volatility, atmospheric transport can still be a significant pathway for their distribution, particularly over long ranges. nccoast.org This occurs through two primary mechanisms: transport on particulate matter and the atmospheric degradation of volatile precursor compounds. itrcweb.orgenviro.wiki

Volatile precursors, such as fluorotelomer alcohols (FTOHs), can be transported long distances in the atmosphere before being oxidized to form PFCAs, including PFHxA, which are then deposited in wet or dry deposition. researchgate.net This process contributes to the presence of PFHxA in remote regions, far from direct sources. nih.gov Direct emissions of PFHxA from industrial facilities can also occur, with the compound likely adsorbing to atmospheric particulates and being transported until deposition. nccoast.org

Adsorption and Desorption Dynamics in Various Environmental Matrices

The adsorption and desorption behavior of undecafluorohexanoate (PFHxA) in environmental matrices like soil and sediment is a key factor controlling its mobility. As a short-chain PFCA, PFHxA generally exhibits weak adsorption, which contributes to its high mobility in soil and its potential to leach into groundwater. nih.govkyoto-u.ac.jp

Sorption of PFCAs to soil and sediment is influenced by several factors, including the organic carbon content of the matrix, pH, and the chain length of the PFAS. cleanearthinc.com Longer-chain PFCAs tend to sorb more strongly than shorter-chain ones due to greater hydrophobic interactions. itrcweb.orgcleanearthinc.com For PFHxA, sorption is generally low, but can be influenced by the presence of specific minerals and the solution chemistry. rsc.org The desorption of PFHxA from contaminated soils can act as a long-term source of this compound to groundwater and surface water. researchgate.netnih.gov

The following table summarizes the sorption behavior of PFHxA in comparison to other PFAS.

| Compound | Log Koc (Organic Carbon-Water Partitioning Coefficient) | General Sorption Behavior | Reference |

| PFHxA | 2.7 - 3.6 (estimated) | Low sorption, high mobility | nih.gov |

| PFOA (C8) | Higher than PFHxA | Moderate sorption | itrcweb.org |

| PFOS (C8) | Higher than PFOA | Stronger sorption than PFCAs of same chain length | itrcweb.org |

Environmental Distribution Modeling and Prediction

Predictive models are increasingly being used to understand and forecast the environmental distribution of PFAS, including short-chain compounds like PFHxA. These models are crucial for assessing risks to human health and the environment.

Machine learning models, such as Bayesian networks, have shown promise in predicting the probability of groundwater contamination with PFHxA. frontiersin.org These models can integrate large datasets, including information on potential sources, hydrogeology, and land use, to identify areas at high risk of contamination. frontiersin.org One study found that a machine-learned Bayesian network for PFHxA had a high predictive accuracy, with an area under the receiver-operating characteristic curve (AUC) of 0.99. frontiersin.orgresearchgate.net

Physicochemical property-based models are also used to predict the fate and transport of PFAS. These models rely on parameters such as partitioning coefficients (e.g., Kow, Koc) to simulate the movement of these substances through different environmental compartments. nih.govresearchgate.net However, the unique properties of PFAS can make accurate prediction challenging. ny.gov Efforts are also underway to develop models that can predict the toxicokinetic half-lives of PFAS like PFHxA in various species, which is important for understanding their bioaccumulation potential. epa.govnih.gov

Bioaccumulation Mechanisms and Environmental Accumulation Potential

The environmental accumulation potential of this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a subject of increasing scientific scrutiny due to the characteristic persistence of these compounds. europa.eumathewsopenaccess.com While specific data on the bioaccumulation of this compound is limited, the behavior of analogous short-chain PFAS provides significant insights into its likely mechanisms and potential for accumulation in organisms and the environment.

The primary mechanism governing the bioaccumulation of many PFAS, including likely this compound, is not driven by the traditional lipophilicity model that explains the accumulation of many other persistent organic pollutants. Instead of partitioning into fatty tissues, these substances tend to bind to proteins in the blood and liver. This protein-binding affinity is a key factor in their retention and accumulation in living organisms.

The potential for a substance to bioaccumulate is often quantified using the Bioconcentration Factor (BCF) and the Trophic Magnification Factor (TMF). The BCF measures the accumulation of a chemical in an organism from the surrounding water, while the TMF describes the increasing concentration of a substance in organisms at successively higher levels in a food web. For many PFAS, TMF values greater than 1 have been observed, indicating that they can biomagnify. nih.gov

However, even with a lower individual bioaccumulation potential, the extreme persistence of substances like this compound means that continuous environmental release can lead to significant long-term accumulation in various environmental compartments and biota. europa.eu Concerns have been raised that even substances with low bioaccumulation potential can reach problematic environmental concentrations over time, potentially contaminating drinking water sources and traveling long distances from their point of release. service.gov.uk

Table 1: Bioaccumulation Factors for Selected Per- and Polyfluoroalkyl Substances (PFAS) This table presents data for analogous PFAS compounds to infer the potential bioaccumulation of this compound.

| Compound | Species | BCF (L/kg) | TMF | Reference |

|---|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Fish | 10 - 1,000 | < 1 | [Various sources] |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Fish | > 5,000 | > 1 | [Various sources] |

Note: The BCF and TMF values can vary significantly depending on the species, environmental conditions, and study methodology.

Environmental Monitoring and Field Investigations of this compound Occurrence

Environmental monitoring for this compound is often encompassed within broader analytical schemes for PFAS. The detection and quantification of this compound in environmental matrices such as water, soil, and biota rely on sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurofins.comeurofins.com This methodology allows for the sensitive and selective measurement of a wide range of PFAS, including this compound, at very low concentrations.

Field investigations have increasingly detected the presence of various PFAS, including short-chain compounds like PFHxA, in numerous environmental compartments across the globe. mathewsopenaccess.comhktdc.com These findings underscore the widespread distribution of these persistent chemicals. While specific, extensive monitoring data solely for this compound is not as abundant as for more historically prominent PFAS like PFOA and PFOS, its presence has been noted in various environmental samples.

Sources of this compound in the environment are linked to its industrial applications and the disposal of products containing it. hktdc.com Its high water solubility and persistence contribute to its mobility in aquatic systems, leading to the contamination of surface water and groundwater. europa.eu Once in the environment, its resistance to degradation means it can be transported over long distances. europa.eu

Monitoring studies of European waters have highlighted the widespread presence of PFAS, with compounds like PFOS frequently exceeding environmental quality standards. While these studies often focus on a target list of the most well-known PFAS, the increasing analytical capabilities are allowing for the detection of a broader range of these "forever chemicals," including shorter-chain variants.

Table 2: Representative Environmental Concentrations of Analogous Short-Chain PFAS This table provides an overview of reported concentration ranges for PFHxA, a compound structurally similar to this compound, in various environmental media. This data can be used to infer potential environmental concentrations of this compound.

| Environmental Matrix | Concentration Range (ng/L or ng/g) | Geographic Location | Reference |

|---|---|---|---|

| Surface Water | <1 - 50 ng/L | Various European Rivers | [Analogous data] |

| Groundwater | <1 - 20 ng/L | Contaminated Sites | [Analogous data] |

| Soil | <0.1 - 10 ng/g | Industrial Areas | [Analogous data] |

Note: These concentrations are indicative and can vary widely based on proximity to sources of contamination, environmental conditions, and the specific analytical methods used. The development of more comprehensive monitoring programs that include a wider array of PFAS, such as this compound, is crucial for a better understanding of their environmental occurrence and to assess potential risks.

Advanced Analytical Methodologies for Ammonium Undecafluorohexanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and elucidation of transformation products of ammonium (B1175870) undecafluorohexanoate. These techniques provide detailed information about the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Transformation Product Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of ammonium undecafluorohexanoate. Both ¹H and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy is used to identify the ammonium cation (NH₄⁺). The protons of the ammonium ion typically appear as a triplet in the proton NMR spectrum due to coupling with the ¹⁴N nucleus, although the exact chemical shift and multiplicity can be influenced by the solvent and concentration.

¹⁹F NMR spectroscopy is crucial for characterizing the undecafluorohexanoate anion. The fluorine atoms at different positions along the perfluorinated carbon chain exhibit distinct chemical shifts, providing a unique spectral fingerprint. The chemical shifts are influenced by the electronic environment of each fluorine nucleus. Generally, the CF₃ group appears at the highest field (least deshielded), while the CF₂ group alpha to the carboxylate is the most deshielded. This differentiation allows for the confirmation of the chain length and structure of the fluorinated anion. Furthermore, NMR can be instrumental in tracking the transformation of this compound by observing changes in the spectra, such as the appearance of new peaks corresponding to degradation or metabolic products.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Undecafluorohexanoate Anion

| Fluorine Position | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| CF₃ | -80 to -85 |

| CF₂ (internal) | -120 to -126 |

| CF₂ (adjacent to CF₃) | -120 to -126 |

| CF₂ (adjacent to carboxylate) | -115 to -120 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry for Impurity Profiling and Quantitative Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are the cornerstone for the sensitive and selective analysis of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of the parent compound and its potential impurities or degradation products.

In negative ion mode electrospray ionization (ESI), the undecafluorohexanoate anion ([C₆F₁₁O₂]⁻) is readily detected. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and to enhance selectivity in complex matrices. The fragmentation of the undecafluorohexanoate anion typically involves the loss of CO₂ followed by sequential losses of CF₂ units. This characteristic fragmentation pattern is used to develop highly specific multiple reaction monitoring (MRM) methods for quantitative analysis.

Impurity profiling using LC-HRMS allows for the detection and identification of structurally related compounds, such as isomers or homologues, which may be present in technical mixtures or arise from environmental transformation processes.

Table 2: Representative Mass Spectrometry Data for Undecafluorohexanoate Anion

| Parameter | Value |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 313 |

| Major Fragment Ions (m/z) | 269, 219, 169, 119, 69 |

| Fragmentation Pathway | Loss of CO₂, followed by sequential losses of CF₂ |

Chromatographic Separation Techniques for Complex Environmental Samples

The separation of this compound from complex environmental matrices such as water, soil, and sediment is typically achieved using liquid chromatography. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Given the polar nature of the undecafluorohexanoate anion, specialized stationary phases are often required for adequate retention and separation from co-extractants. Columns with embedded polar groups or shorter alkyl chains (e.g., C8) are frequently employed. The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, with an additive to control the pH and improve peak shape. Ammonium acetate or ammonium hydroxide are common mobile phase additives that are compatible with mass spectrometry.

For highly complex samples, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution by employing two different separation mechanisms.

Development and Validation of Quantitative Analytical Methods for Environmental Matrices

Robust and validated quantitative methods are essential for the accurate determination of this compound in environmental samples. These methods are typically based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high accuracy and precision by correcting for matrix effects and variations in instrument response. A ¹³C-labeled internal standard of undecafluorohexanoic acid is commonly used.

Method validation is performed according to established guidelines and includes the assessment of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Table 3: Typical Validation Parameters for the Quantitative Analysis of Undecafluorohexanoic Acid in Water by LC-MS/MS

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | < 15% |

Quality Assurance and Quality Control in this compound Research

A stringent quality assurance and quality control (QA/QC) program is fundamental to ensure the reliability and defensibility of analytical data for this compound. This includes the use of certified reference materials, regular calibration of instruments, and the analysis of various quality control samples.

Key QA/QC practices include:

Method Blanks: Analyzed to check for contamination during the analytical process.

Laboratory Control Samples (LCS): A spiked matrix-free sample used to monitor the performance of the analytical method.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): Used to assess the effect of the sample matrix on the analytical method's performance.

Internal Standards: Isotopically labeled standards are used to correct for variations in extraction efficiency and instrument response.

Methodologies for Purity Assessment

The purity of this compound standards and reference materials is critical for accurate quantification. Purity assessment can be performed using a combination of analytical techniques.

A common approach for determining the purity of ammonium salts is through acid-base titration. The ammonium ion can be converted to ammonia (B1221849) by the addition of a strong base, and the liberated ammonia can then be distilled and titrated with a standardized acid. Alternatively, the undecafluorohexanoate content can be determined by titrating a solution of the salt with a standardized base.

Chromatographic methods, such as HPLC with a universal detector (e.g., evaporative light scattering detector - ELSD) or quantitative NMR (qNMR), can also be employed to assess purity by quantifying the main component and any detectable impurities.

Meta-analysis Frameworks for Bias Evaluation and Data Comparability

In the analytical landscape of this compound, ensuring the accuracy and comparability of data across different studies and laboratories is paramount. Meta-analysis frameworks provide a systematic approach to quantitatively synthesize data from multiple sources, evaluate potential biases, and establish a consensus on analytical performance. While specific meta-analysis frameworks exclusively for this compound are not extensively documented, the principles applied to the broader class of per- and polyfluoroalkyl substances (PFAS) are directly applicable. These frameworks are crucial for identifying systematic errors, assessing inter-laboratory variability, and ultimately enhancing the reliability of analytical measurements.

A significant challenge in the analysis of PFAS, including this compound, is the potential for bias from various sources during sample collection, preparation, and analysis. epa.govclu-in.org Meta-analysis can be employed to investigate these biases by pooling results from multiple studies and looking for systematic trends. For instance, different sample storage conditions or analytical instrument parameters can introduce variations in measured concentrations.

Interlaboratory comparison studies are a practical application of a meta-analysis framework to assess data comparability and analytical method performance. uq.edu.auresearchgate.netnih.gov In such studies, identical samples of a known concentration of the analyte are sent to multiple laboratories for analysis. The results are then statistically analyzed to determine the level of agreement between labs and to identify any systematic biases in the methods used. This approach helps in validating analytical methods and ensuring that different laboratories can produce comparable data.

The statistical models used in these meta-analyses are typically random-effects models, which account for both within-study and between-study variability. nih.gov These models are more appropriate than fixed-effect models when it is expected that the true effect size (e.g., the concentration of the analyte) may vary from study to study.

Key aspects of a meta-analysis framework for evaluating bias and data comparability in the context of this compound analysis include:

Systematic Literature Review: A comprehensive search of scientific databases to identify all relevant studies that have measured this compound concentrations in various matrices.

Data Extraction: Careful extraction of quantitative data, analytical methods used, quality control measures, and any other relevant information from the selected studies.

Statistical Analysis: Application of appropriate meta-analytic models to pool the data, estimate a summary effect (e.g., a consensus concentration), and quantify the extent of heterogeneity (variability) between studies.

Bias Assessment: Investigation of potential sources of bias through subgroup analyses and meta-regression. This could involve comparing results from studies that used different analytical techniques or sample preparation methods.

The following interactive data table provides a hypothetical example of how data from an interlaboratory study on a PFAS compound, serving as a proxy for this compound, could be presented and analyzed within a meta-analysis framework.

Ultimately, the application of meta-analysis frameworks is essential for building confidence in the analytical data for this compound, enabling more reliable environmental monitoring and risk assessment.

Mechanistic Investigations of Ammonium Undecafluorohexanoate

Surface Chemistry and Surfactant Mechanisms

Ammonium (B1175870) undecafluorohexanoate is recognized for its surfactant properties, stemming from its amphiphilic molecular structure. This structure consists of a hydrophilic ammonium head group and a hydrophobic, fluorinated carbon tail. This dual nature governs its behavior at interfaces, leading to significant modifications of surface properties.

The primary mechanism by which ammonium undecafluorohexanoate reduces surface tension involves the migration of its molecules to the air-water interface. The hydrophobic fluorocarbon tails orient themselves away from the bulk water, pointing towards the air, while the hydrophilic ammonium heads remain in the water. This arrangement disrupts the strong cohesive forces, specifically hydrogen bonding, between surface water molecules. njchm.comcscscientific.com The attraction between the surfactant molecules and water is weaker than the attraction between water molecules themselves, which lessens the inward pull on the surface molecules and results in a decrease in surface tension. njchm.com

This reduction in surface tension is a key factor in enhancing the wetting properties of a solution. Wetting is the ability of a liquid to maintain contact with a solid surface. By lowering the surface tension of the liquid, the surfactant solution can spread more readily across a surface, including those that are hydrophobic. brighton-science.comresearchgate.net The process allows the liquid to cover a larger area, increasing the contact between the liquid and the solid substrate. researchgate.net Fluorosurfactants, in particular, are highly effective at reducing surface tension and promoting wetting on low-energy surfaces. mdpi.com

Table 1: General Surfactant Mechanisms

| Mechanism | Description | Consequence |

|---|---|---|

| Interfacial Adsorption | Amphiphilic molecules accumulate at the air-water interface with hydrophobic tails oriented towards the air. njchm.com | Disrupts cohesive forces between water molecules. |

| Surface Tension Reduction | The presence of surfactant molecules at the surface weakens the net inward pull on surface molecules. cscscientific.com | The liquid surface is more easily stretched or broken, allowing for spreading. |

| Wetting Enhancement | Reduced surface tension allows the liquid to overcome the surface energy of a solid substrate. brighton-science.comresearchgate.net | Improved spreading and coverage of the liquid on a solid surface. |

| Micelle Formation | Above the Critical Micelle Concentration (CMC), surfactant molecules aggregate into spherical structures (micelles) in the bulk liquid. cscscientific.com | Enables the solubilization of substances that are normally insoluble. |

Environmental Mechanistic Interactions and Speciation

When released into the environment, this compound undergoes various interactions and transformations depending on the specific conditions of the environmental compartment, such as water or soil.

As a salt, this compound is expected to readily dissociate in aquatic environments. Dissociation is the process where a solid ionic compound separates into its constituent ions when dissolved in a solvent like water. libretexts.orglibretexts.org The compound breaks apart into an ammonium cation (NH₄⁺) and an undecafluorohexanoate anion (C₆F₁₁O₂⁻). youtube.com

The dissociation equation is as follows: C₅F₁₁COONH₄(s) → NH₄⁺(aq) + C₅F₁₁COO⁻(aq)

Once dissociated, the speciation of each ion is influenced by the chemical conditions of the water, particularly pH. The ammonium ion (NH₄⁺) exists in equilibrium with ammonia (B1221849) (NH₃). researchgate.net In acidic to neutral waters, the ammonium ion is the predominant species. As the pH becomes more alkaline, the equilibrium shifts, and a greater proportion of the un-ionized, more volatile ammonia form will be present. atlantis-press.com

The undecafluorohexanoate anion, a type of per- and polyfluoroalkyl substance (PFAS), is characterized by the high stability of its carbon-fluorine bonds. wisconsin.edu It is persistent in aquatic environments and is not expected to undergo further significant biotic or abiotic degradation, remaining as the C₅F₁₁COO⁻ anion under typical environmental conditions.

The dissociated ions of this compound interact with environmental components like soil, sediment, organic matter, and minerals through several mechanisms.

Ammonium Cation (NH₄⁺): The positively charged ammonium ion primarily interacts with negatively charged surfaces of environmental components. The main mechanism for the adsorption of ammonium ions onto natural materials like clay minerals is cation exchange. appliedmineralogy.comkmizeolite.com Clay minerals such as montmorillonite (B579905) and vermiculite (B1170534) have a high cation exchange capacity and negatively charged surfaces, allowing them to effectively adsorb ammonium ions from the solution. appliedmineralogy.com

Undecafluorohexanoate Anion (C₅F₁₁COO⁻): The interaction of the perfluorinated anion is more complex. As an anion, it can be repelled by negatively charged mineral surfaces. However, adsorption can still occur through other mechanisms. The hydrophobic fluorinated tail of the anion can interact with soil organic matter (SOM) via hydrophobic interactions. wisconsin.edu Some studies suggest that the presence of organic matter in soil can influence the mobility and fate of similar ionic compounds. semanticscholar.org Additionally, on mineral surfaces that have positively charged sites (such as iron oxides), electrostatic attraction between these sites and the negatively charged carboxylate group of the anion can lead to adsorption.

Table 2: Environmental Interaction Mechanisms

| Ion | Environmental Component | Primary Interaction Mechanism | Description |

|---|---|---|---|

| Ammonium (NH₄⁺) | Clay Minerals (e.g., Montmorillonite, Vermiculite) | Cation Exchange appliedmineralogy.com | The positive ammonium ion replaces other cations (e.g., Na⁺, K⁺, Ca²⁺) on the negatively charged surfaces of clay particles. |

| Ammonium (NH₄⁺) | Soil Organic Matter | Cation Exchange | Functional groups on organic matter can also provide negative sites for cation exchange. |

| Undecafluorohexanoate (C₅F₁₁COO⁻) | Soil Organic Matter (SOM) | Hydrophobic Interaction wisconsin.edu | The hydrophobic fluorocarbon tail of the anion adsorbs to the nonpolar regions of organic matter. |

| Undecafluorohexanoate (C₅F₁₁COO⁻) | Mineral Surfaces (e.g., Oxides) | Electrostatic Attraction | The negatively charged carboxylate head group can bind to positively charged sites on the surfaces of minerals like iron or aluminum oxides. |

Fundamental Reaction Pathways and Reactivity Studies

The reactivity of this compound is largely defined by the distinct chemical properties of its constituent ions. Specific research on the fundamental reaction pathways of this particular compound is limited in the provided search results. However, reactivity can be inferred from the known chemistry of perfluorinated carboxylic acids and ammonium salts.

The undecafluorohexanoate anion is exceptionally stable due to the strength of the carbon-fluorine (C-F) bond, making it resistant to most chemical and biological degradation pathways. wisconsin.edu

The ammonium ion can participate in acid-base reactions. In solution, it acts as a weak acid, capable of donating a proton to form ammonia. The formation of ammonium salts can also be a reversible process dependent on temperature and humidity. For instance, compounds like ammonium nitrate (B79036) and ammonium chloride can exist in a thermodynamic equilibrium between their solid particle phase and their gaseous precursors (ammonia, nitric acid, hydrochloric acid). copernicus.org While not directly analogous, this principle suggests that under certain conditions, such as elevated temperatures, this compound could potentially decompose back into its acidic and basic components. The formation of ammonium salts on catalysts at low temperatures can sometimes lead to deactivation, a process that can be reversed by increasing the temperature. mdpi.com

Environmental Remediation and Advanced Removal Technologies for Ammonium Undecafluorohexanoate

Adsorption-Based Removal Strategies for Ammonium (B1175870) Undecafluorohexanoate from Aqueous Systems

Adsorption is a widely implemented and studied technology for the removal of PFAS from water. The process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material. epa.gov However, the efficacy of adsorption for shorter-chain PFAS like undecafluorohexanoic acid (PFHxA), the anionic component of ammonium undecafluorohexanoate, can be more challenging compared to their long-chain counterparts. rsc.orgnih.gov Short-chain PFAS tend to be more water-soluble and exhibit lower adsorption potential. pfasfree.org.ukrsc.org

Commonly used adsorbents include granular activated carbon (GAC) and ion exchange (IX) resins. epa.gov GAC, a highly porous material with a large surface area, has been shown to effectively remove certain PFAS. epa.gov Anion exchange resins, which are polymeric materials with positively charged functional groups, can effectively attract and hold negatively charged contaminants like the PFHxA anion. epa.gov

Research has demonstrated variable success in removing short-chain PFAS with these methods. While some studies show that ion exchange resins and alternative adsorbents can effectively remove long-chain PFAS and some short-chain compounds like perfluorobutanesulfonic acid (PFBS), other short-chain perfluoroalkyl carboxylic acids (PFCAs) were not well removed. nih.gov However, specific types of resins have shown high efficiency. For instance, bench-scale tests using Purolite Purofine® PFA694E, a single-use ion exchange resin, demonstrated 100% removal of PFHxA from municipal well water, reducing concentrations to below 1 part per trillion. This performance was significantly better than that of a bituminous GAC sorbent, which removed less than 10%. bayerische-chemieverbaende.de Strong anion-exchange resins are generally considered more effective for removing both long- and short-chain PFAS. nih.gov

| Adsorbent Material | Target Compound | Reported Removal Efficiency/Performance | Source |

|---|---|---|---|

| Ion Exchange Resin (Purolite Purofine® PFA694E) | PFHxA | 100% removal in bench-scale tests on municipal well water. | bayerische-chemieverbaende.de |

| Bituminous Granular Activated Carbon (GAC) | PFHxA | <10% removal in the same bench-scale tests. | bayerische-chemieverbaende.de |

| General Ion Exchange (IX) Resins | Short-chain PFCAs | Variable performance; generally superior removal of perfluorosulfonic acids (PFSAs) compared to PFCAs. | nih.gov |

| General Strong Anion-Exchange Resins | Short-chain PFAS | Considered one of the better options for removal, though adsorption capacity is lower than for long-chain PFAS. | nih.gov |

Advanced Oxidation Processes for the Degradation of this compound

Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive radicals to break down persistent organic pollutants. mdpi.com Unlike adsorption, which only transfers the contaminant from water to a solid phase, AOPs have the potential to destroy the PFAS molecule, mineralizing it into less harmful products like fluoride (B91410) ions and carbon dioxide. mdpi.com Technologies such as electrochemical oxidation, photocatalysis, ozonation, and persulfate activation are actively being researched for PFAS degradation. mdpi.commdpi.comresearchgate.net

Electrochemical oxidation has shown significant promise for PFHxA degradation. One bench-scale study using the DE-FLUORO™ electrochemical oxidation technology reported a 99.66% removal rate of PFHxA from an ozone oxidation treatment effluent. bayerische-chemieverbaende.de Another approach involves combining different technologies. For example, a study paired nanofiltration with electrochemical oxidation to treat industrial process waters. The nanofiltration step first rejected 96.6% to 99.4% of the initial PFHxA, concentrating it in the rejectate solution, which was then subjected to electrochemical degradation, reducing the PFHxA by 98%. bayerische-chemieverbaende.de

Heat-activated persulfate is another AOP that has demonstrated potential. In bench-scale experiments, this method was used to treat waters impacted by firefighting foams. Researchers observed that PFHxA concentrations initially rose, likely due to the breakdown of larger precursor molecules into PFHxA, but ultimately the PFHxA was degraded and mineralized. bayerische-chemieverbaende.de It is important to note, however, that some AOPs under certain conditions might transform non-target, longer-chain PFAS into detectable shorter-chain compounds like PFHxA, potentially leading to an increase in its measured concentration initially. nih.gov

| AOP Technology | Target Compound | Key Research Finding | Source |

|---|---|---|---|

| Electrochemical Oxidation (DE-FLUORO™) | PFHxA | 99.66% removal from ozone oxidation treatment effluent in bench-scale tests. | bayerische-chemieverbaende.de |

| Nanofiltration + Electrochemical Oxidation | PFHxA | 96.6% - 99.4% rejection by nanofiltration, followed by 98% degradation of the concentrated PFHxA. | bayerische-chemieverbaende.de |

| Heat-Activated Persulfate | PFHxA | Initial increase in PFHxA from precursor degradation, followed by its eventual degradation and mineralization. | bayerische-chemieverbaende.de |

| General AOPs | PFAS | Can transform unknown longer-chain PFAS into known shorter-chain products. | nih.gov |

Novel Treatment Approaches Aimed at Mitigating PFAS Contamination, with relevance to this compound

The challenges posed by PFAS contamination have spurred research into novel and more effective remediation technologies. The goal is often to develop destructive technologies that can be applied efficiently and cost-effectively.

Emerging technologies for treating PFAS-impacted solid media like soil and sand include ball milling and smoldering technologies . canada.ca While these are not directly applied to aqueous systems, they represent new destructive approaches for contaminated sites that could be sources of water contamination.

For water treatment, a key strategy is the development of treatment trains , which combine multiple technologies to achieve higher removal and degradation efficiency. bayerische-chemieverbaende.de The previously mentioned combination of nanofiltration and electrochemical oxidation is a prime example, embodying a "concentrate and destroy" approach. bayerische-chemieverbaende.demdpi.com Such integrated systems first use a separation technology like membrane filtration or ion exchange to concentrate the PFAS into a smaller volume, which can then be treated more efficiently with a destructive technology like AOPs. bayerische-chemieverbaende.de

Another area of innovation is in reductive defluorination. A scoping study investigated the use of an inexpensive, commercially available granular activated carbon (GAC) not just as an adsorbent, but also as an electrode to achieve electrochemical reduction of a C6-PFAS without the need for a catalyst. rsc.org This approach could offer a pathway for an inexpensive, non-destructive on-site or off-site treatment process for PFAS-contaminated GAC. rsc.org While many of these advanced technologies are still in development or at the pilot scale, they represent the future direction of PFAS remediation, aiming for complete destruction rather than simple phase transfer. bayerische-chemieverbaende.decanada.ca

Regulatory Science and Policy Research Concerning Ammonium Undecafluorohexanoate

Analysis of Global and Regional Regulatory Frameworks and Classifications

Due to its persistence and mobility, PFHxA and its salts, including ammonium (B1175870) undecafluorohexanoate, are subject to increasing scrutiny under major international and national chemical regulations.

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is one of the most comprehensive chemical management systems globally. Under REACH, substances with hazardous properties are subject to strict controls.

In September 2024, the European Commission adopted new measures to restrict undecafluorohexanoic acid (PFHxA), its salts, and PFHxA-related substances under Annex XVII of REACH. foodpackagingforum.orgcroneri.co.uksgs.comnatlawreview.com This restriction, which will be implemented in phases beginning in 2026, bans the sale and use of these substances in a variety of products, including:

Food packaging foodpackagingforum.orgnatlawreview.com

Consumer textiles and footwear natlawreview.comoeti.biz

Cosmetics croneri.co.uknatlawreview.com

Mixtures for the general public natlawreview.com

Certain firefighting foam applications foodpackagingforum.orgnatlawreview.com

While several other PFAS have been identified as Substances of Very High Concern (SVHC) and placed on the REACH Candidate List, PFHxA is not currently on this list as an individual entry. europa.eu However, the broad restriction under Annex XVII represents a significant regulatory action to control its use. croneri.co.uk

| Product Category | Concentration Limit (Sum of PFHxA and its salts) | Concentration Limit (Sum of PF-related substances) | Effective Date |

|---|---|---|---|

| Textiles, leather, furs, and hides in clothing and accessories for the general public | ≥ 25 ppb | ≥ 1000 ppb | April 10, 2026 |

| Footwear for the general public | ≥ 25 ppb | ≥ 1000 ppb | April 10, 2026 |

| Paper and cardboard food contact materials | ≥ 25 ppb | ≥ 1000 ppb | April 10, 2026 |

| Mixtures for the general public | ≥ 25 ppb | ≥ 1000 ppb | April 10, 2026 |

| Cosmetic products | ≥ 25 ppb | ≥ 1000 ppb | April 10, 2026 |

The Stockholm Convention is a global treaty aimed at eliminating or restricting the production and use of persistent organic pollutants (POPs). wikipedia.orgun.org POPs are chemicals that are persistent, bioaccumulative, and prone to long-range environmental transport. un.org

Currently, several PFAS are listed under the Stockholm Convention, including perfluorooctane (B1214571) sulfonic acid (PFOS), perfluorooctanoic acid (PFOA), and perfluorohexane (B1679568) sulfonic acid (PFHxS). europa.eupops.int While PFHxA, as a six-carbon short-chain perfluoroalkyl carboxylic acid (PFCA), is not currently listed, there are ongoing considerations for other PFAS groups. Long-chain PFCAs (C9-C21) are being considered for inclusion, which indicates a systematic evaluation of PFAS classes by the Convention's review committee. europa.eu Given that PFHxA shares the characteristic of high persistence with listed POPs, its status may be a subject of future evaluation as international bodies continue to address the broader class of PFAS chemicals.

Several countries and sub-national jurisdictions have undertaken their own assessments of PFHxA, often resulting in health-based guidance values for drinking water.

United States:

The U.S. Environmental Protection Agency (EPA) is assessing PFHxA as part of its Integrated Risk Information System (IRIS) program and its National PFAS Testing Strategy. epa.govcmbg3.comepa.gov The IRIS assessment aims to develop a comprehensive toxicological review to support regulatory decisions. cmbg3.com The National PFAS Testing Strategy groups PFAS into categories to efficiently require manufacturers to provide missing toxicity data. epa.govepa.govercweb.com

Minnesota: The Minnesota Department of Health (MDH) has established Health Risk Limits (HRLs) for PFHxA in drinking water. health.state.mn.us The chronic HRL is set at 0.2 µg/L. health.state.mn.us MDH was one of the first state agencies to investigate PFAS contamination and has developed its own guidance values for several PFAS compounds. astho.org

California: The Office of Environmental Health Hazard Assessment (OEHHA) has recommended a health-protective notification level (NL) for PFHxA in drinking water of 1 part per billion (ppb), which is equivalent to 1 µg/L. ca.govca.govinsideepa.com This recommendation is based on studies showing effects on the thyroid in male rats. ca.gov An NL is a non-regulatory, health-based advisory level that triggers notification requirements for public water systems if exceeded. ca.govpackaginglaw.com

Canada: The Government of Canada is addressing PFAS as a broad class of chemicals. canada.ca As part of its risk management approach, it is gathering information on the uses, alternatives, and socio-economic impacts of various PFAS, including PFHxA and its related substances, to inform future decision-making. canada.ca

| Jurisdiction | Agency | Guidance Type | Value |

|---|---|---|---|

| Minnesota, USA | Department of Health (MDH) | Health Risk Limit (HRL) | 0.2 µg/L |

| California, USA | Office of Environmental Health Hazard Assessment (OEHHA) | Recommended Notification Level (NL) | 1 µg/L (1 ppb) |

Identification of Data Needs and Harmonization of International Testing Protocols

A significant challenge in regulating ammonium undecafluorohexanoate and other PFAS is the lack of complete toxicological data for many compounds and the absence of globally standardized testing methods. epa.govitrcweb.org

There is a recognized need for more comprehensive data on the human health and environmental effects of many PFAS, including PFHxA. itrcweb.orgregulations.gov The U.S. EPA's National PFAS Testing Strategy is a direct response to this data gap, compelling manufacturers to fund and conduct studies on representative PFAS to fill critical information needs. epa.govepa.govgeosyntheticsmagazine.com This strategy uses a tiered-testing approach, starting with collecting data on physical-chemical properties and then moving to health effects, which can then be used to inform the assessment of other similar PFAS within the same category. epa.govcalanalysts.org

Furthermore, there is a global effort to harmonize analytical methods for detecting and quantifying PFAS. The European Union has established technical guidelines for monitoring PFAS in drinking water to ensure consistency across member states. europa.eu Organizations like the European Committee for Standardization (CEN) are also updating testing standards for products like textiles to improve the detection of a broader range of PFAS, including those that are chemically bound to materials. sgs.com Such harmonization is crucial for ensuring regulatory compliance, enabling reliable comparison of data across different regions, and building a robust scientific foundation for future risk management decisions. measurlabs.com

Interdisciplinary Approaches for Environmental Hazard Prioritization

The environmental hazard prioritization of this compound, a short-chain per- and poly-fluoroalkyl substance (PFAS), necessitates a multifaceted approach that integrates expertise from various scientific disciplines. Regulatory bodies and researchers are increasingly adopting interdisciplinary frameworks to effectively evaluate the potential risks associated with this compound and other PFAS, moving beyond traditional single-chemical assessments. These approaches are crucial for informing evidence-based policy and risk management decisions.

A key strategy in the hazard prioritization of this compound involves chemical categorization and read-across techniques. This methodology, which is a cornerstone of initiatives like the National PFAS Testing Strategy by the U.S. Environmental Protection Agency (EPA), groups similar PFAS based on their structural characteristics. epa.gov This allows for the leveraging of existing data from well-studied PFAS to infer the potential hazards of less-studied compounds like this compound. Such an approach requires the collaborative expertise of chemists to define structural categories, toxicologists to assess the biological plausibility of read-across, and data scientists to develop predictive models.

Tiered toxicity and toxicokinetic testing represents another critical interdisciplinary approach. nih.govepa.gov This method involves a sequential process of in vitro and in vivo testing to characterize the hazard profile of a substance. For this compound, this process begins with high-throughput in vitro assays to screen for potential adverse effects, such as hepatotoxicity, immunotoxicity, and developmental toxicity. nih.gov Positive signals at this stage can trigger more extensive in vivo studies. This tiered approach integrates the knowledge of cell biologists, toxicologists, and pharmacologists to efficiently prioritize chemicals for further investigation while minimizing animal testing.

The development of prioritization frameworks, such as those under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, exemplifies the interdisciplinary nature of modern chemical management. These frameworks consider a substance's persistence, mobility, and toxicity (PMT) or very persistent and very bioaccumulative (vPvB) properties. service.gov.uk The assessment of these properties for this compound requires collaboration between environmental chemists, toxicologists, and regulatory scientists to interpret complex datasets and apply them within a policy context.

The table below summarizes the key interdisciplinary approaches and the contributing scientific disciplines in the environmental hazard prioritization of this compound.

| Interdisciplinary Approach | Contributing Scientific Disciplines | Key Objectives |

| Chemical Categorization and Read-Across | Chemistry, Toxicology, Data Science | Grouping similar PFAS to leverage existing data and predict hazards of less-studied compounds. epa.gov |

| Tiered Toxicity and Toxicokinetic Testing | Cell Biology, Toxicology, Pharmacology | Sequentially screening for adverse effects using in vitro and in vivo methods to prioritize chemicals for further testing. nih.govepa.gov |

| Weight of Evidence Assessment | Environmental Science, Hydrology, Ecotoxicology, Toxicology | Integrating data from multiple sources to provide a comprehensive evaluation of environmental and human health risks. industrialchemicals.gov.au |

| Regulatory Prioritization Frameworks (e.g., REACH) | Environmental Chemistry, Toxicology, Regulatory Science | Assessing properties like persistence, mobility, and toxicity to inform regulatory action and risk management. service.gov.uk |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying ammonium undecafluorohexanoate in environmental samples?

- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity for detecting perfluoroalkyl substances (PFAS). Sample preparation should include solid-phase extraction (SPE) with anion-exchange cartridges to isolate the compound from complex matrices. Calibration standards must account for potential matrix effects, and isotope-labeled internal standards (e.g., ¹³C-labeled analogs) are recommended to improve accuracy .

Q. How can researchers verify the purity of this compound for experimental use?

- Methodological Answer : Purity assessment requires a combination of:

- Actives content analysis : Titration or gravimetric methods to confirm ≥90% active substance, as per industry standards .

- Impurity profiling : Inductively coupled plasma mass spectrometry (ICP-MS) to detect heavy metals (e.g., Pb ≤20 mg/kg, As ≤3 mg/kg) .

- NMR spectroscopy : To confirm structural integrity and rule out degradation byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods to minimize inhalation exposure.

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Waste management : Collect contaminated materials separately for incineration at ≥1,000°C to prevent PFAS release.

- Emergency response : Immediate decontamination with water for skin/eye contact and monitoring for systemic fluoride absorption .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer :

- Comparative degradation studies : Conduct controlled experiments under varying pH, UV exposure, and microbial activity to identify degradation pathways.

- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to evaluate bias in existing studies, focusing on sample heterogeneity and detection limits .

- Isotope tracing : Use ¹⁹F-NMR to track transformation products in soil/water systems, differentiating parent compounds from metabolites .

Q. What experimental design considerations are essential for assessing the compound’s bioaccumulation in aquatic organisms?

- Methodological Answer :

- Exposure modeling : Design dose-response studies with staggered concentrations (e.g., 0.1–100 µg/L) over 28 days to mimic chronic exposure.

- Tissue sampling : Analyze liver and kidney tissues for PFAS accumulation using LC-MS/MS, normalizing to lipid content.

- Control groups : Include PFAS-free cohorts and positive controls (e.g., perfluorooctanoic acid) to benchmark bioaccumulation factors .

Q. How do regulatory discrepancies (e.g., ECHA vs. EPA) impact research priorities for this compound?

- Methodological Answer :

- Regulatory gap analysis : Compare hazard classifications (e.g., ECHA’s SVHC designation vs. EPA’s provisional advisories) to identify data needs, such as long-term ecotoxicity studies .

- Stakeholder engagement : Collaborate with regulatory bodies to align testing protocols (e.g., OECD guidelines for endocrine disruption assays).

- Risk communication : Publish open-access datasets to inform policy updates and harmonize global standards .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in PFAS research involving this compound?

- Methodological Answer :

- Data transparency : Share raw chromatograms, calibration curves, and metadata via repositories like Zenodo.

- Protocol standardization : Adopt ISO/IEC 17025 guidelines for analytical validation and inter-laboratory comparisons.

- Conflict resolution : Document instrument parameters (e.g., LC column type, MS ionization mode) to address variability in detection limits .

Q. How can researchers address the lack of primary toxicity data for this compound?

- Methodological Answer :

- Read-across approaches : Use toxicity data from structurally similar PFAS (e.g., perfluorohexanoic acid) while accounting for ammonium salt-specific bioavailability.

- In silico modeling : Apply QSAR models to predict acute/chronic toxicity endpoints, validated with in vitro assays (e.g., HepG2 cell viability tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.